2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
Overview
Description
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of a methoxyphenyl group at the 2-position and a carbaldehyde group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indolizine ring, particularly at the 1-position, due to the electron-rich nature of the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)indolizine-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)indolizine-3-methanol.
Substitution: Halogenated indolizine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indolizine derivatives.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindolizine-3-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-Hydroxyphenyl)indolizine-3-carbaldehyde: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)indolizine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACMKYODJGBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396602 | |
Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101624-26-4 | |
Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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